Senaetnine
Overview
Description
Senaetnine is an organic compound with the molecular formula C20H23NO7 It belongs to the class of pyrrolizines and is known for its unique chemical structure and properties
Scientific Research Applications
Senaetnine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
Target of Action
Senaetnine is a pyrrolizidine alkaloid
Mode of Action
It’s known that pyrrolizidine alkaloids, such as this compound, can be metabolized by gut bacteria into active metabolites . These metabolites can interact with their targets, leading to various physiological changes.
Pharmacokinetics
It’s known that pyrrolizidine alkaloids can be metabolized by gut bacteria into active metabolites . These metabolites can then be distributed throughout the body, exerting their effects. The metabolites are eventually excreted from the body.
Result of Action
This compound has been found to cause moderate tissue injury without the need for metabolic activation . It also has a direct irritant action on tissues near the site of intraperitoneal administration and can cause damage to pulmonary vascular tissue when administered intravenously.
Biochemical Analysis
Biochemical Properties
Senaetnine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. This compound can inhibit the activity of these enzymes, leading to altered metabolic pathways. Additionally, this compound binds to specific proteins, such as albumin, affecting their transport and distribution within the body. The nature of these interactions is primarily based on the binding affinity and structural compatibility of this compound with the target biomolecules .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound impacts cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, this compound has been shown to inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These interactions are mediated by the structural features of this compound, which allow it to fit into the active sites or binding pockets of target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Over time, the degradation products of this compound may exhibit different biological activities compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities. At higher doses, this compound can become toxic, leading to adverse effects such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in a significant change in the biological response. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. This compound’s interaction with metabolic enzymes can also affect the overall metabolic balance within cells, leading to changes in energy production and utilization .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to different tissues. Within cells, this compound can interact with transporters such as ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux. The distribution of this compound within tissues is influenced by its binding affinity to specific proteins and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its specific subcellular destinations. The activity of this compound can be influenced by its localization, as it may interact with different biomolecules in distinct cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Senaetnine involves several steps, starting from readily available starting materials. One common synthetic route includes the condensation of specific aldehydes with amines, followed by cyclization and oxidation reactions. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Senaetnine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolizines.
Comparison with Similar Compounds
Senaetnine is unique compared to other pyrrolizine compounds due to its specific chemical structure and properties. Similar compounds include:
Senecionine: Another pyrrolizine alkaloid with different biological activities.
Retrorsine: Known for its hepatotoxic effects and used in studies related to liver diseases.
Lasiocarpine: Investigated for its potential as an anticancer agent.
This compound stands out due to its broader range of applications and its relatively lower toxicity compared to some of these similar compounds.
Properties
IUPAC Name |
[(1S,4Z,6R,7R)-4-ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7/c1-5-13-8-11(2)20(4,28-12(3)22)19(25)26-10-14-6-7-21-16(23)9-15(17(14)21)27-18(13)24/h5-7,11,15H,8-10H2,1-4H3/b13-5-/t11-,15+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGIQQBAUYBEBF-ZCXFZNNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=C3C(CC(=O)N3C=C2)OC1=O)(C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OCC2=C3[C@H](CC(=O)N3C=C2)OC1=O)(C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100988 | |
Record name | (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201100988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64191-69-1 | |
Record name | (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64191-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3Z,5R,6R,14aS)-6-(Acetyloxy)-3-ethylidene-3,4,5,6,14,14a-hexahydro-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7,13(9H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201100988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxic effects of Senaetnine in rats?
A1: While the provided abstract lacks specific details on this compound's toxicity, it identifies the compound as having toxic actions in rats []. Further research is needed to elucidate the specific mechanisms of toxicity, target organs, and long-term effects.
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